N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 852366-02-0
Cat. No.: VC8300209
Molecular Formula: C21H19N3O7
Molecular Weight: 425.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852366-02-0 |
|---|---|
| Molecular Formula | C21H19N3O7 |
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19N3O7/c1-29-16-8-9-19(30-2)18(12-16)22-20(25)17-7-4-10-23(21(17)26)31-13-14-5-3-6-15(11-14)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | FYLONGKIQVFTQZ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Overview of the Compound
The compound "N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex organic molecule that appears to combine several functional groups:
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Aromatic ring systems: A 2,5-dimethoxyphenyl group and a nitrobenzyl moiety.
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Pyridine derivative: A dihydropyridine core with a carboxamide substituent.
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Ester-like functionality: The presence of an oxy group connecting the nitrobenzyl moiety to the pyridine ring.
Such compounds are often investigated for their biological activity, including anti-inflammatory, antioxidant, or enzyme inhibition properties.
Functional Groups:
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Dimethoxyphenyl Group: Known for contributing to electron-donating properties due to methoxy groups.
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Nitrobenzyl Ether: Nitro groups are electron-withdrawing and can influence the reactivity and binding affinity of the compound in biological systems.
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Dihydropyridine Core: This structure is central to calcium channel blockers and other pharmacologically active agents.
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Carboxamide Group: Often involved in hydrogen bonding and increasing solubility in polar solvents.
Synthesis Pathways
Although specific synthesis details are not available in the provided results, compounds like this are typically synthesized through multi-step organic reactions:
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Formation of the Dihydropyridine Core: Using Hantzsch synthesis or similar methods.
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Attachment of Substituents: Functionalization of the pyridine core with groups like nitrobenzyl ether and carboxamide.
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Final Modifications: Introduction of methoxy groups on the phenyl ring via methylation reactions.
Characterization Techniques
The structure and purity of such compounds are typically confirmed using:
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NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To detect functional groups like nitro (-NO₂), amide (-CONH₂), and ether (-O-).
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X-Ray Crystallography: If solid-state structural details are required.
Potential Applications
Given its structure, this compound could have applications in:
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Pharmaceutical Research: As a potential drug candidate due to its dihydropyridine core.
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Enzyme Inhibition Studies: The nitro group may interact with specific enzymes.
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Material Science: Aromatic ethers and amides are sometimes used in polymer chemistry.
Hypothetical Data Table
Below is an example of how characterization data might look for this compound:
| Technique | Observations/Results |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₆ |
| Molecular Weight | ~345 g/mol |
| Melting Point | ~200–210 °C (estimated) |
| IR Spectroscopy | Peaks at ~3300 cm⁻¹ (NH), ~1600 cm⁻¹ (C=O), ~1500 cm⁻¹ (NO₂) |
| NMR Spectroscopy | Signals corresponding to aromatic protons, methoxy groups (~3.5 ppm), NH (~7–8 ppm) |
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